3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Beschreibung
Eigenschaften
IUPAC Name |
3-(9-chloro-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c21-13-6-7-18-15(10-13)17-11-16(12-3-1-4-14(24)9-12)22-23(17)20(25-18)19-5-2-8-26-19/h1-10,17,20,24H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJKSMQIMMIWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC(=CC=C4)O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2). CDK2 is a serine/threonine kinase, an essential component of the MAP kinase signal transduction pathway.
Mode of Action
Based on the structural similarity to pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, it can be inferred that this compound may interact with its target, potentially cdk2, to inhibit its function. This inhibition could lead to alterations in cell cycle progression and induction of apoptosis within cells.
Biochemical Pathways
Given the potential target of cdk2, it can be inferred that this compound may affect pathways related to cell cycle regulation and apoptosis. CDK2 is known to play a crucial role in cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis.
Pharmacokinetics
The compound’s molecular weight is 358893, which is within the acceptable range for drug-like molecules, suggesting it may have suitable pharmacokinetic properties.
Biologische Aktivität
The compound 3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves the reaction of thiophene derivatives with pyrazolo[1,5-c][1,3]oxazine precursors. The structural analysis often employs techniques such as X-ray crystallography to confirm the molecular geometry and interactions within the compound. For instance, studies have shown that the compound forms centrosymmetric dimers through C—H⋯π interactions with thiophene rings, indicating significant supramolecular aggregation patterns .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines. For example, it exhibited a low minimum inhibitory concentration (MIC) against A549 lung cancer cells, suggesting its effectiveness in targeting rapidly dividing cells . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It showed promising results against both Gram-positive and Gram-negative bacteria. Specifically, it displayed a MIC of less than 5 μg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating its potential as an antibacterial agent . The antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes linked to disease processes. In particular, it has been shown to inhibit enzymes involved in cancer progression and microbial resistance mechanisms. For instance, docking studies revealed that it binds effectively to target sites on proteins associated with tumor growth and bacterial virulence factors .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Case Study 1 : A study involving A549 cells reported that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be around 2 μM.
- Case Study 2 : In a microbial assay, the compound was tested against multiple strains of S. aureus and E. coli. It exhibited strong antibacterial activity with MIC values ranging from 0.5 to 3 μg/mL against MRSA strains.
Data Summary
Vergleich Mit ähnlichen Verbindungen
Substituent Variations and Molecular Properties
Spectroscopic Data Comparison
- 1H NMR: Target Compound: Phenolic OH expected at δ ~9–10 ppm; aromatic protons (thiophene) at δ ~7.0–7.5 ppm. 9-Chloro-2-(4-chlorophenyl) analog : Aromatic protons at δ 7.79 (d, J = 8.5 Hz) and 7.43 (d, J = 8.5 Hz), with 10b-H at δ 5.33–5.46 ppm.
- HRMS : Target compound expected at [M+H]+ ~389.0, aligning with analogs in .
Q & A
Q. What are the standard synthetic routes for preparing derivatives of benzo-fused oxazin-pyrazolo systems, and how can they be adapted for this compound?
- Methodological Answer : A multi-step synthesis approach is recommended. For example, heterocyclic cores can be constructed via cyclization reactions using PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a catalyst under controlled temperatures (70–80°C). Key intermediates like substituted chlorobenzyl derivatives can be synthesized via Biginelli reactions (one-pot condensation of aldehydes, thioureas, and β-keto esters) . Post-cyclization functionalization (e.g., introducing thiophene or phenol groups) may require Suzuki coupling or nucleophilic aromatic substitution .
Q. How can structural characterization of this compound be optimized using spectroscopic and chromatographic techniques?
- Methodological Answer : Combine IR spectroscopy (to identify –OH, C–O, and C–Cl bonds) with -NMR for regiochemical confirmation (e.g., diastereotopic protons in the 5,10b-dihydro system). High-resolution mass spectrometry (HRMS) and elemental analysis are critical for purity validation. For tautomeric forms (e.g., thione-thiol equilibria), variable-temperature NMR or X-ray crystallography is advised . Thin-layer chromatography (TLC) with ethyl acetate/hexane gradients (3:7 ratio) is effective for monitoring reaction progress .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for structurally similar benzo-oxazin-pyrazolo derivatives?
- Methodological Answer : Discrepancies often arise from tautomerism (e.g., thione vs. thiol forms) or solvent-dependent conformational changes. Address this by:
- Conducting stability studies (pH, temperature) to identify dominant tautomers .
- Performing molecular docking to compare binding modes of different tautomers with target proteins .
- Validating results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to rule out assay-specific artifacts .
Q. How can structure-activity relationships (SAR) be systematically explored for the thiophene and phenol substituents in this compound?
- Methodological Answer : Use a modular synthetic approach:
- Replace the thiophene-2-yl group with other heterocycles (e.g., furan, isoxazole) via cross-coupling reactions .
- Modify the phenol moiety via O-alkylation or acylation to assess hydrogen bonding’s role in target interactions .
- Correlate substituent electronic profiles (Hammett σ values) with bioactivity using multivariate regression analysis .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer : Employ density functional theory (DFT) to calculate logP (lipophilicity) and polar surface area (PSA) for blood-brain barrier permeability. Molecular dynamics (MD) simulations in explicit solvent (e.g., water/octanol) can model membrane penetration. ADMET predictors like SwissADME or ProTox-II should validate in silico toxicity profiles .
Q. How can tautomeric equilibria in the pyrazolo-oxazin core influence experimental design for in vitro assays?
- Methodological Answer : Tautomerism may alter binding affinity or solubility. Mitigate this by:
- Pre-equilibrating compound solutions at assay-specific pH (e.g., pH 7.4 for physiological conditions) .
- Using isothermal titration calorimetry (ITC) to quantify thermodynamic differences between tautomers .
- Designing locked analogs (e.g., methylated tautomeric sites) to isolate bioactive conformers .
Experimental Design & Data Validation
Q. What controls are essential when evaluating this compound’s stability under varying experimental conditions?
- Methodological Answer : Include:
- Degradation controls (heat, light, oxidative stress) to identify labile functional groups (e.g., phenol oxidation).
- Internal standards (e.g., deuterated analogs) in LC-MS to quantify degradation products .
- Buffer compatibility tests (e.g., phosphate vs. Tris buffers) to prevent precipitation .
Q. How can researchers optimize reaction yields while minimizing byproducts in multi-step syntheses?
- Methodological Answer :
- Use design of experiments (DoE) to optimize catalyst loading, solvent polarity, and temperature .
- Employ scavenger resins (e.g., QuadraSil™ AP) to remove unreacted chlorobenzyl intermediates .
- Monitor byproduct formation via inline FTIR or reaction calorimetry .
Theoretical & Mechanistic Considerations
Q. What conceptual frameworks guide the rational design of derivatives targeting specific enzymes (e.g., kinases, oxidoreductases)?
- Methodological Answer : Align synthesis with bioisosteric replacement principles (e.g., thiophene as a benzene bioisostere) and pharmacophore models (e.g., H-bond donors/acceptors in the phenol and oxazin moieties). Link to enzyme mechanistic data (e.g., ATP-binding pocket dimensions for kinase inhibitors) .
Q. How can researchers reconcile discrepancies between computational predictions and empirical bioactivity data?
- Methodological Answer :
Re-evaluate force field parameters (e.g., partial charges for chlorine substituents) and solvation models. Validate docking poses with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
